AZ-Ghs-22
Overview
Description
Mechanism of Action
Target of Action
The compound contains a benzothiazole moiety, which is found in many biologically active molecules. Benzothiazoles are known to interact with a variety of targets, including enzymes like cyclooxygenases (COX-1 and COX-2) .
Biochemical Pathways
The inhibition of COX enzymes leads to a decrease in prostaglandin synthesis. This can affect various biochemical pathways involved in inflammation and pain signaling .
Result of Action
The inhibition of COX enzymes and the subsequent decrease in prostaglandin synthesis could potentially lead to anti-inflammatory effects .
Preparation Methods
The synthesis of AZ-GHS-22 involves several steps. . The synthetic route includes the following steps:
Formation of the benzothiazole ring: This involves the reaction of 2-aminothiophenol with a suitable carboxylic acid derivative.
Sulfonylation: The benzothiazole derivative is then sulfonylated using a sulfonyl chloride.
Coupling with piperazine: The sulfonylated benzothiazole is coupled with 4-methylpiperazine.
Final coupling: The resulting intermediate is then coupled with 2-chloro-5-morpholinylbenzamide under suitable conditions to yield this compound.
Chemical Reactions Analysis
AZ-GHS-22 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The chloro group in the benzamide moiety can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed from these reactions include sulfoxides, sulfones, and substituted benzamides .
Scientific Research Applications
AZ-GHS-22 has several scientific research applications:
Comparison with Similar Compounds
AZ-GHS-22 is unique compared to other similar compounds due to its high potency and selectivity for the ghrelin receptor . Similar compounds include:
JMV1843: A non-peptide small molecule targeting the ghrelin receptor with biased signaling properties.
AZ-GHS-38: Another compound in the same class with similar pharmacological properties.
These compounds share similar mechanisms of action but differ in their potency, selectivity, and pharmacokinetic properties .
Properties
IUPAC Name |
2-chloro-N-[[6-[3-(4-methylpiperazin-1-yl)propylsulfonyl]-1,3-benzothiazol-2-yl]carbamoyl]-5-morpholin-4-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33ClN6O5S2/c1-32-8-10-33(11-9-32)7-2-16-41(37,38)20-4-6-23-24(18-20)40-27(29-23)31-26(36)30-25(35)21-17-19(3-5-22(21)28)34-12-14-39-15-13-34/h3-6,17-18H,2,7-16H2,1H3,(H2,29,30,31,35,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFQFKFKWKWIEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCS(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)NC(=O)C4=C(C=CC(=C4)N5CCOCC5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33ClN6O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
621.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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